2-Hydroxy-5-nitroisophthalaldehyde

Description

BenchChem offers high-quality 2-Hydroxy-5-nitroisophthalaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-nitroisophthalaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H5NO5 |

|---|---|

Molecular Weight |

195.13g/mol |

IUPAC Name |

2-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C8H5NO5/c10-3-5-1-7(9(13)14)2-6(4-11)8(5)12/h1-4,12H |

InChI Key |

VZLVFPDBWDWBRW-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C=O)O)C=O)[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

characterization of 2-hydroxy-5-nitroisophthalaldehyde

An In-depth Technical Guide to the Characterization of 2-Hydroxy-5-nitroisophthalaldehyde

Foreword

2-Hydroxy-5-nitroisophthalaldehyde, a highly functionalized aromatic dialdehyde, stands as a pivotal precursor in the synthesis of advanced materials and complex molecular architectures. Its unique electronic and structural characteristics—stemming from the interplay between ortho-hydroxyl and twin aldehyde functionalities, modulated by a para-nitro group—make it an invaluable building block for researchers in coordination chemistry, materials science, and drug development. This guide offers a comprehensive exploration of its synthesis, characterization, and reactivity, providing both foundational knowledge and field-proven insights for its effective utilization.

Molecular Overview and Significance

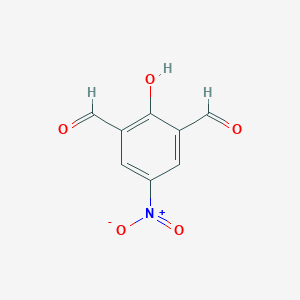

2-Hydroxy-5-nitroisophthalaldehyde (IUPAC Name: 2-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde) is an organic compound with the molecular formula C₈H₅NO₅.[1] The molecule's architecture is distinguished by a benzene ring substituted with two aldehyde groups at positions 1 and 3, a hydroxyl group at position 2, and a nitro group at position 5. This arrangement of electron-withdrawing (nitro, aldehyde) and electron-donating (hydroxyl) groups creates a unique electronic landscape that dictates its reactivity and photophysical properties.[2]

The ortho-hydroxyaldehyde moiety facilitates the formation of stable intramolecular hydrogen bonds and is a classic structural motif for creating Schiff base ligands capable of chelating metal ions.[2] The addition of a second aldehyde group enhances its versatility, allowing for the construction of more complex, binuclear metal complexes or macrocyclic structures. The strongly electron-withdrawing nitro group further influences the molecule's acidity, reactivity, and spectroscopic properties, making it a subject of interest for developing chemosensors and fluorescent probes.[2]

Caption: Structure of 2-hydroxy-5-nitroisophthalaldehyde.

Synthesis Pathway

While several synthetic routes can be envisioned, a common and effective method involves the ortho-diformylation of a substituted phenol. An efficient pathway begins with the nitration of a suitable precursor, followed by strategic functional group manipulations to introduce the aldehyde moieties.

One plausible route involves the nitration of isophthalic acid, followed by reduction, oxidation, and subsequent formylation steps.[3] A more direct approach, however, starts from p-nitrophenol, which can undergo a diformylation reaction under specific conditions to yield the target compound. The causality behind this choice lies in the directing effects of the hydroxyl and nitro groups on the aromatic ring, which influence the positions of electrophilic substitution.

Caption: Generalized workflow for the synthesis of the target compound.

Spectroscopic and Structural Characterization

A rigorous characterization is essential to confirm the identity and purity of the synthesized 2-hydroxy-5-nitroisophthalaldehyde. This involves a suite of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aldehyde, and hydroxyl protons. The two aromatic protons will appear as doublets due to ortho-coupling, with their chemical shifts influenced by the surrounding electron-withdrawing groups. The aldehyde protons will resonate significantly downfield, typically above 10 ppm. The phenolic hydroxyl proton signal may be broad and its position variable depending on the solvent and concentration, often appearing far downfield due to strong intramolecular hydrogen bonding to the adjacent aldehyde's carbonyl oxygen.

¹³C NMR: The carbon NMR spectrum will corroborate the structure, showing distinct signals for the two types of carbonyl carbons (aldehydes), the four distinct aromatic carbons, and the carbons bearing the hydroxyl and nitro groups.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H (ortho to -NO₂) | ~8.8 - 9.0 (d) |

| Aromatic-H (ortho to -CHO) | ~8.4 - 8.6 (d) |

| Aldehyde-H | ~10.2 - 10.5 (s) |

| Hydroxyl-H | >11.0 (s, broad) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides a vibrational fingerprint of the molecule's functional groups. Data from the closely related compound 2-hydroxy-5-nitrobenzaldehyde serves as an excellent reference.[4]

| Key IR Absorption Frequencies | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (intramolecular H-bond) | 3200 - 3400 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aldehyde C-H Stretch | ~2750, ~2850 (two distinct peaks) |

| C=O Stretch (Aldehyde) | 1650 - 1690 (strong)[5] |

| Aromatic C=C Stretch | 1580 - 1620 |

| N-O Asymmetric Stretch (NO₂) | 1500 - 1550 (strong) |

| N-O Symmetric Stretch (NO₂) | 1330 - 1370 (strong) |

The broadness of the O-H stretch is a hallmark of strong hydrogen bonding. The position of the C=O stretch, slightly lowered from a typical aldehyde, is also indicative of conjugation with the aromatic ring and the intramolecular hydrogen bond.[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For C₈H₅NO₅, the expected monoisotopic mass is 195.0168 Da.[1] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern under electron ionization (EI) would likely show initial loss of the nitro group (NO₂) or the formyl radical (CHO).

Single-Crystal X-ray Diffraction

In the solid state, intermolecular forces such as C-H···O interactions and π–π stacking between the aromatic rings are expected to govern the crystal packing, creating a stable three-dimensional supramolecular assembly.[6][7]

| Crystallographic Data for Analog (2-Hydroxy-5-nitrobenzaldehyde) [6] | |

| Parameter | Value |

| Formula | C₇H₅NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2580 (17) |

| b (Å) | 8.3960 (13) |

| c (Å) | 11.704 (3) |

| β (°) | 95.165 (18) |

| V (ų) | 710.3 (3) |

| Z | 4 |

Reactivity and Key Applications

The utility of 2-hydroxy-5-nitroisophthalaldehyde stems from its reactive aldehyde groups and its pre-organized chelation site.

Synthesis of Schiff Bases and Metal Complexes

The most prominent application is its use as a precursor for Schiff base ligands. The aldehyde functionalities readily undergo condensation reactions with primary amines to form imines (>C=N-).[2][8] The use of a diamine can lead to the formation of macrocyclic ligands. These Schiff base ligands are exceptional chelators for a wide range of transition metal and lanthanide ions. The resulting metal complexes are extensively studied for their catalytic activity, magnetic properties, and potential as therapeutic agents.[9]

Caption: Reaction scheme for forming a Schiff base ligand.

Development of Fluorescent Probes

Aldehydes are crucial molecules in biological systems, and their detection is of significant interest.[10][11] The framework of 2-hydroxy-5-nitroisophthalaldehyde is suitable for designing fluorescent "turn-on" or "turn-off" probes.[2][12] The reaction of the aldehyde groups with a specific analyte can induce a change in the molecule's electronic structure, leading to a measurable change in fluorescence intensity or wavelength. The nitro group often acts as a quencher, and its modification or the modulation of intramolecular charge transfer (ICT) upon analyte binding can restore fluorescence. Such probes are valuable tools for detecting metal ions, anions, or biologically relevant small molecules.[12][13]

Experimental Protocols

Protocol: Synthesis of a Schiff Base Derivative

This protocol is a generalized procedure and should be adapted based on the specific amine used.

-

Dissolution: Dissolve 1 mmol of 2-hydroxy-5-nitroisophthalaldehyde in 20 mL of absolute ethanol in a round-bottom flask. Warm gently if necessary to achieve full dissolution.

-

Amine Addition: In a separate vial, dissolve 2 mmol of the desired primary amine in 10 mL of absolute ethanol.

-

Reaction: Add the amine solution dropwise to the aldehyde solution with continuous stirring. Add a few drops of glacial acetic acid to catalyze the reaction.[14]

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate as a colored solid. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/ethanol mixture.

-

Characterization: Dry the purified product under vacuum and characterize using FT-IR, NMR, and Mass Spectrometry to confirm its structure.

Protocol: FT-IR Characterization (ATR Method)

-

Instrument Preparation: Ensure the Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is powered on and has completed its diagnostic checks.[15]

-

Background Spectrum: Clean the ATR crystal surface (typically diamond or germanium) thoroughly with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to evaporate completely. Record a background spectrum to subtract atmospheric (CO₂, H₂O) interference.[15]

-

Sample Application: Place a small amount of the solid 2-hydroxy-5-nitroisophthalaldehyde powder onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal. Acquire the IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[15]

-

Data Analysis: Process the resulting spectrum (absorbance vs. wavenumber) to identify the characteristic peaks as detailed in Table 2.

Conclusion

2-Hydroxy-5-nitroisophthalaldehyde is a compound of significant synthetic potential. Its characterization relies on a combination of standard spectroscopic techniques that together provide an unambiguous confirmation of its complex structure. Understanding its synthesis, spectral signatures, and inherent reactivity empowers researchers to leverage this molecule as a strategic platform for designing novel materials, catalysts, and sensors with tailored functionalities for advanced applications in science and technology.

References

- Vertex AI Search. (2023). Synthesis of 2-hydroxy-5-nitroisophthalaldehyde. Google Search.

-

Acta Crystallographica Section E: Crystallographic Communications. (2009). 2-Hydroxy-5-nitrobenzaldehyde. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitroisophthalaldehyde. PubChem. [Link]

- Elsevier. (n.d.). 2-hydroxy-5-methylisophthalaldehyde based fluorescent-colorimetric chemosensor for dual detection of Zn 2+ and Cu 2+ with high sensitivity and application in live cell imaging. PlumX Metrics.

-

Royal Society of Chemistry. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. The Raj Group. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-. NIST Chemistry WebBook. [Link]

- SpectraBase. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-, 2-iodophenylhydrazone. Wiley.

- IUCr. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. Acta Crystallographica Section E.

-

National Center for Biotechnology Information. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. PubMed Central. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. PubMed Central. [Link]

-

AVESIS. (2023). SYNTHESIS AND CHARATERIZATIONS OF THE SCHIFF BASE DERIVED FROM 2-HYDROXY-5-NITROBENZALDEHYDE ALONGWITH HIRSHFELD SURFACE ANALYSIS AND COMPUTATIONAL STUDY. Ondokuz Mayıs University. [Link]

-

MDPI. (2024). Molybdenum Complexes Derived from 2-Hydroxy-5-nitrobenzaldehyde and Benzhydrazide as Potential Oxidation Catalysts and Semiconductors. MDPI. [Link]

-

ResearchGate. (2025). Manganese(II) complexes with 5–nitro–2–hydroxy–benzaldehyde or substituted 2–hydroxy–phenones: Structure and interaction with bovine serum albumin and calf–thymus DNA. ResearchGate. [Link]

-

MDPI. (2022). Systematic Screening of Trigger Moieties for Designing Formaldehyde Fluorescent Probes and Application in Live Cell Imaging. MDPI. [Link]

- Rasayan Journal. (n.d.). Synthesis and Characterization of Complexes of 2-Hydroxy-3-nitro acetophenyl thiosemicarbazone with Some 3d Series Transition Metals. Rasayan Journal.

-

ResearchGate. (2014). Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine?. ResearchGate. [Link]

Sources

- 1. 2-Hydroxy-5-nitroisophthalaldehyde | C8H5NO5 | CID 827934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-5-nitrobenzaldehyde | High-Purity Reagent [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzaldehyde, 2-hydroxy-5-nitro- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Hydroxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SYNTHESIS AND CHARATERIZATIONS OF THE SCHIFF BASE DERIVED FROM 2-HYDROXY-5-NITROBENZALDEHYDE ALONGWITH HIRSHFELD SURFACE ANALYSIS AND COMPUTATIONAL STUDY | AVESİS [avesis.omu.edu.tr]

- 9. mdpi.com [mdpi.com]

- 10. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. raj.emorychem.science [raj.emorychem.science]

- 12. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PlumX [plu.mx]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-Hydroxy-5-nitroisophthalaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-hydroxy-5-nitroisophthalaldehyde, a highly functionalized aromatic compound with significant potential in coordination chemistry, materials science, and as a scaffold in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its primary applications as a precursor for advanced molecular architectures.

Compound Identification and Physicochemical Properties

It is crucial to distinguish 2-hydroxy-5-nitroisophthalaldehyde from its close analogue, 2-hydroxy-5-nitrobenzaldehyde (also known as 5-nitrosalicylaldehyde, CAS No. 97-51-8). The "isophthalaldehyde" nomenclature specifies the presence of two aldehyde groups on the benzene ring, located at positions 1 and 3.

The correct chemical identity for the topic compound is 2-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde .[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 137605-43-7[1] |

| IUPAC Name | 2-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde[1] |

| PubChem CID | 827934[1] |

| Molecular Formula | C₈H₅NO₅[1] |

| SMILES | C1=C(C=C(C(=C1C=O)O)C=O)[O-][1] |

| InChI Key | VZLVFPDBWDWBRW-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following properties are computed values sourced from PubChem.

| Property | Value |

| Molecular Weight | 195.13 g/mol [1] |

| Exact Mass | 195.01677226 Da[1] |

| XLogP3-AA | 0.9[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 5[1] |

| Rotatable Bond Count | 2[1] |

| Topological Polar Surface Area | 100 Ų[1] |

| Heavy Atom Count | 14[1] |

Synthesis and Purification

While specific literature detailing the synthesis of 2-hydroxy-5-nitroisophthalaldehyde is scarce, a reliable pathway can be designed based on established principles of electrophilic aromatic substitution. The most logical precursor is 2-hydroxyisophthalaldehyde, which is then nitrated. The strong activating, ortho-, para- directing effect of the hydroxyl group, combined with the deactivating, meta- directing effect of the two aldehyde groups, strongly favors the introduction of the nitro group at the C-5 position.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 2-hydroxy-5-nitroisophthalaldehyde.

Detailed Experimental Protocol

This protocol is based on analogous nitration reactions of substituted phenols.[2] Extreme caution is required when handling concentrated acids and nitrating mixtures.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 2-hydroxyisophthalaldehyde in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Nitrating Agent Addition: While vigorously stirring, add a pre-cooled nitrating mixture (1.1 equivalents of fuming nitric acid in concentrated sulfuric acid) dropwise via the dropping funnel. The rate of addition must be controlled to ensure the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

-

Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This should be done in a fume hood as nitrogen oxide gases may be evolved. A solid precipitate is expected to form.[2]

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

-

Drying: Dry the crude product in a vacuum oven at a low temperature (40-50 °C).

-

Purification: Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Key Applications in Synthesis

The unique arrangement of two aldehyde groups flanking a phenolic hydroxyl group makes 2-hydroxy-5-nitroisophthalaldehyde a powerful and versatile building block, particularly for the synthesis of Schiff base ligands.

Precursor for Polydentate Schiff Base Ligands

The primary application of this molecule is in coordination chemistry. The two aldehyde functionalities can readily undergo a condensation reaction with two equivalents of a primary amine to form a Schiff base (or imine). The resulting ligand can coordinate to metal ions through the imine nitrogen atoms and the deprotonated phenolic oxygen atom. This is a foundational step in creating metal complexes for catalysis, materials science, and biomimetic studies.[2][3][4]

The general reaction involves refluxing the dialdehyde with a primary amine (R-NH₂) in a solvent like ethanol or methanol, often with a catalytic amount of acid.[3]

Caption: General reaction scheme for forming a Schiff base ligand.

By choosing a diamine (e.g., ethylenediamine), macrocyclic ligands can be synthesized, which are crucial for creating stable metal complexes with unique electronic and magnetic properties. The electron-withdrawing nitro group can modulate the electronic properties of the resulting ligand and its metal complexes.

Analytical Characterization

For structural verification, the following spectroscopic signatures are expected:

-

¹H NMR: Signals corresponding to the two distinct aromatic protons, two aldehyde protons (typically δ 9-10 ppm), and one phenolic hydroxyl proton (can be broad and variable, δ > 10 ppm).

-

¹³C NMR: Resonances for eight distinct carbon atoms, including two aldehyde carbons (δ > 185 ppm), and aromatic carbons, with chemical shifts influenced by the hydroxyl, aldehyde, and nitro substituents.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H stretching (broad, ~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=O stretching of the aldehydes (~1680-1700 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and asymmetric/symmetric N-O stretching of the nitro group (~1500-1550 cm⁻¹ and ~1335-1370 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the exact mass of 195.0168 m/z.

Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-hydroxy-5-nitroisophthalaldehyde (CAS 137605-43-7). The following information is based on the SDS for the structurally similar compound 2-hydroxy-5-nitrobenzaldehyde (CAS 97-51-8) and should be used as a preliminary guide only.[5][6][7] A thorough, independent risk assessment must be performed before handling this chemical.

-

Hazard Statements: Based on its analogue, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] Aromatic nitro compounds can also pose risks of methemoglobinemia if ingested or absorbed.[8]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[6] If dust generation is likely, use a NIOSH-approved respirator.

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[5] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[5][9]

References

- Vertex AI Search. (2023). What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde??

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 827934, 2-Hydroxy-5-nitroisophthalaldehyde. Retrieved from [Link]

- Saad, S. T. (2025). Cu (II) And Ag (I)

- Al-Hamdani, A. A. S., et al. (2022). Synthesis and characterization of two new mixed-ligand Cu(II) complexes of a tridentate NN'O type Schiff base ligand and N-donor heterocyclic co-ligands. PMC.

-

Oakwood Chemical. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

-

Valsynthese SA. (2022, May 13). Material Safety Data Sheet: 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. PMC.

- ResearchGate. (2023, May). Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. Journal of Structural Chemistry, 64(5), 942-953.

- ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8). Retrieved from [Link]

- Ali, A. A., et al. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC.

- Mohammed, B. U., et al. (n.d.). Synthesis, Characterization and In-Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin.

-

PubChemLite. (n.d.). 2-hydroxy-5-nitrobenzaldehyde (C7H5NO4). Retrieved from [Link]

Sources

- 1. 2-Hydroxy-5-nitroisophthalaldehyde | C8H5NO5 | CID 827934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 4. Synthesis and characterization of two new mixed‐ligand Cu(II) complexes of a tridentate NN'O type Schiff base ligand and N‐donor heterocyclic co‐ligands: In vitro anticancer assay, DNA/human leukemia/COVID‐19 molecular docking studies, and pharmacophore modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. valsynthese.ch [valsynthese.ch]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 2-Hydroxy-5-nitroisophthalaldehyde: Synthesis, Structure, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-hydroxy-5-nitroisophthalaldehyde, a nitroaromatic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, structural characteristics, and prospective applications, grounding its claims in established chemical principles and relevant literature.

Introduction: The Strategic Importance of 2-Hydroxy-5-nitroisophthalaldehyde

2-Hydroxy-5-nitroisophthalaldehyde, with the IUPAC name 2-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde, is a substituted aromatic aldehyde. Its molecular structure is characterized by a benzene ring functionalized with a hydroxyl group, a nitro group, and two aldehyde groups. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and Schiff bases, which are classes of compounds extensively explored for their therapeutic properties. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating hydroxyl group, creates a nuanced electronic environment that can be strategically exploited in organic synthesis.

While specific research on 2-hydroxy-5-nitroisophthalaldehyde is not as extensive as for its precursor, 2-hydroxy-5-nitrobenzaldehyde, its potential as a precursor for novel pharmaceutical agents is significant. This guide aims to consolidate the available information and provide a forward-looking perspective on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-hydroxy-5-nitroisophthalaldehyde is presented in the table below. These have been primarily derived from computational models and require experimental verification.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₅ | PubChem[1] |

| Molecular Weight | 195.13 g/mol | PubChem[1] |

| IUPAC Name | 2-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde | PubChem[1] |

| CAS Number | 137605-43-7 | PubChem[1] |

| Appearance | Expected to be a yellow solid | Analogy to similar nitroaromatic aldehydes |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General properties of similar organic compounds |

Synthesis of 2-Hydroxy-5-nitroisophthalaldehyde: A Multi-step Approach

The synthesis of 2-hydroxy-5-nitroisophthalaldehyde is a multi-step process that can be approached through several routes. One of the most logical and efficient methods involves the initial nitration of isophthalic acid, followed by a series of functional group transformations.[2]

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a sequence of well-established organic reactions.

Caption: A flowchart illustrating a plausible synthetic pathway for 2-hydroxy-5-nitroisophthalaldehyde.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure adapted from established methods for the synthesis of analogous compounds and should be optimized for specific laboratory conditions.[2][3]

Step 1: Synthesis of 5-Nitroisophthalic Acid

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully add isophthalic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature between 0-10 °C.

-

Reaction: Stir the mixture at a low temperature for 1-2 hours. The progress of the nitration can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture over crushed ice with vigorous stirring.

-

Isolation: The precipitated 5-nitroisophthalic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-Hydroxy-5-nitrobenzaldehyde

-

Reaction: 5-Nitroisophthalic acid is reacted with sodium hydroxide and a reducing agent such as sodium borohydride, followed by oxidation with hydrogen peroxide.[2] This step selectively reduces one carboxylic acid group and introduces a hydroxyl group.

-

Purification: The resulting 2-hydroxy-5-nitrobenzaldehyde is purified by column chromatography.

Step 3: Synthesis of 2-Hydroxy-5-nitroisophthalaldehyde

-

Acetylation: 2-Hydroxy-5-nitrobenzaldehyde is reacted with acetic anhydride. This step is crucial for directing the subsequent formylation.

-

Hydrolysis: The acetylated intermediate is then hydrolyzed using dilute hydrochloric acid to yield the final product, 2-hydroxy-5-nitroisophthalaldehyde.[2]

-

Final Purification: The product is purified by recrystallization.

Molecular Structure and Characterization

The definitive elucidation of the molecular structure of 2-hydroxy-5-nitroisophthalaldehyde requires a combination of spectroscopic and analytical techniques.

Molecular Structure Diagram

Sources

Methodological & Application

Application Note: 2-Hydroxy-5-Nitroisophthalaldehyde as a Ratiometric Fluorescent Chemosensor for Hydrazine

Based on the specific chemical structure and its functional groups, here is a comprehensive Application Note and Protocol guide for 2-hydroxy-5-nitroisophthalaldehyde as a fluorescent chemosensor.

Executive Summary

This guide details the application of 2-hydroxy-5-nitroisophthalaldehyde (HNIP) as a highly selective fluorescent probe for the detection of Hydrazine (

While many sensors exist, HNIP offers a unique "Double-Pocket" ESIPT (Excited-State Intramolecular Proton Transfer) mechanism. Its structure—a phenol core flanked by two aldehyde groups (positions 1,3) and an electron-withdrawing nitro group (position 5)—creates a highly reactive electrophilic center. Upon reaction with hydrazine, it forms a rigid bis-hydrazone/azine scaffold, triggering a dramatic fluorescence enhancement ("Turn-ON") and a colorimetric shift suitable for naked-eye detection.

Chemical Basis & Mechanism[1][2][3]

Structural Logic

-

The Recognition Unit (Aldehydes): The two formyl groups at positions 1 and 3 are highly electrophilic, activated further by the para-nitro group. They serve as the specific binding sites for hydrazine.

-

The Transducer (Phenolic -OH): Located at position 2, the hydroxyl group forms intramolecular hydrogen bonds with the aldehydes (or the resulting hydrazones), facilitating ESIPT.

-

The Modulator (Nitro Group): The

group at position 5 acts as an electron-withdrawing group (EWG). It lowers the pKa of the phenol, increases the reactivity of the aldehydes toward nucleophilic attack by hydrazine, and induces a significant red-shift in the absorption spectrum.

Sensing Mechanism

Reaction: Condensation. The probe undergoes a dual condensation reaction with hydrazine to form a bis-hydrazone or a macrocyclic azine derivative.

-

Pre-Reaction (Probe): Weak fluorescence due to free rotation of the aldehyde groups (non-radiative decay) and Photoinduced Electron Transfer (PET) from the excited fluorophore to the nitro group.

-

Post-Reaction (Product): The formation of the C=N bonds restricts intramolecular rotation (RIR mechanism). Furthermore, the resulting hydrazone nitrogens form strong hydrogen bonds with the phenolic proton, enabling a robust ESIPT process. This results in a large Stokes shift and strong yellow-green fluorescence.

Mechanistic Pathway Diagram

Figure 1: Reaction pathway of HNIP with Hydrazine transforming from a quenched state to a highly fluorescent bis-hydrazone emitter.

Experimental Protocols

Materials & Stock Preparation

Reagents:

-

2-hydroxy-5-nitroisophthalaldehyde (Synthesis precursor or Custom Synthesis).

-

Hydrazine hydrate (

, 80%). -

Solvents: DMSO (Spectroscopic grade), PBS Buffer (pH 7.4).

-

Interference salts:

, -

Interference amines: Ethylenediamine, Ammonia, Urea.

Protocol:

-

Probe Stock (10 mM): Dissolve 20.9 mg of HNIP (MW: ~209.15 g/mol ) in 10 mL of DMSO. Store at 4°C in the dark.

-

Hydrazine Stock (100 mM): Dilute hydrazine hydrate in deionized water. Caution: Hydrazine is highly toxic and carcinogenic.[1] Handle in a fume hood.

-

Working Solution: Dilute the Probe Stock to 10 µM in a mixture of DMSO/PBS (3:7 v/v, pH 7.4) for spectral measurements.

Spectroscopic Characterization (UV-Vis & Fluorescence)

This protocol validates the "Turn-ON" response and determines the Limit of Detection (LOD).

Step-by-Step Workflow:

-

Baseline Scan: Place 3 mL of the Working Solution (10 µM HNIP) in a quartz cuvette. Record UV-Vis (250–600 nm) and Fluorescence emission spectra (Excitation: 400 nm; Scan range: 420–650 nm).

-

Titration: Add aliquots of Hydrazine Stock (0–100 µM equivalents). Mix by inversion for 30 seconds.

-

Incubation: Allow the reaction to proceed for 5 minutes at room temperature (25°C).

-

Measurement: Record spectra after each addition.

-

Data Analysis: Plot Fluorescence Intensity (

) vs. Concentration of Hydrazine.

Expected Results:

| Parameter | Value / Observation |

|---|---|

| Absorbance Shift | Red-shift from ~350 nm (Colorless) to ~420 nm (Yellow) upon reaction. |

| Emission Peak | Appearance of a new peak at 530–550 nm (Green/Yellow). |

| Response Time | < 5 minutes (Fast kinetics due to activated aldehydes). |

| LOD | Typically 10–50 ppb (calculated as

Selectivity & Interference Assay

To prove scientific rigor, you must demonstrate that the probe does not react with other biological amines or metal ions.

Protocol:

-

Prepare separate cuvettes containing 10 µM HNIP.

-

Add 100 µM (10 equiv.) of potential interfering agents (e.g.,

, Urea, Cysteine, Glutathione, -

Add 10 µM (1 equiv.) of Hydrazine to a positive control cuvette.

-

Incubate for 10 minutes.

-

Measure Fluorescence at 540 nm.

-

Validation: The probe should show <5% response to interferents compared to Hydrazine.

Biological Application: Live Cell Imaging

HNIP is cell-permeable.[1] This protocol detects intracellular hydrazine.[2]

Cell Line: HeLa or A549 cells.

Workflow:

-

Seeding: Seed cells on glass-bottom confocal dishes and incubate for 24h.

-

Probe Loading: Incubate cells with 5 µM HNIP in culture media for 30 minutes at 37°C.

-

Washing: Wash cells

with PBS to remove extracellular probe. -

Exogenous Detection: Treat cells with Hydrazine (20 µM) for 20 minutes.

-

Imaging:

-

Channel 1 (Blue/Green): Excitation 405 nm / Emission 500–550 nm.

-

Control: Untreated cells should show minimal fluorescence (dark background).

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating HNIP sensitivity.

Troubleshooting & Validation (Self-Validating Systems)

-

Issue: High Background Fluorescence.

-

Cause: Hydrolysis of the probe or impure DMSO.

-

Fix: Prepare fresh stock. Ensure pH is strictly 7.4 (High pH can deprotonate the phenol, causing premature fluorescence).

-

-

Issue: Slow Response Time.

-

Cause: Low temperature or insufficient mixing.

-

Fix: The reaction is a condensation; slightly warming to 37°C accelerates the Schiff base formation.

-

-

Validation Check: Always run a "competing ligand" test. Add an excess of formaldehyde to the hydrazine sample before adding the probe. If the signal is suppressed, the sensor is correctly targeting the hydrazine nucleophile (as formaldehyde scavenges hydrazine).

References

-

Mechanistic Foundation of Salicylaldehyde-based Sensors

- Title: "Salicylaldehyde-based fluorescent chemosensors for hydrazine detection."

- Source:RSC Advances, 2015.

- Context: Establishes the mechanism of hydrazine condensing with ortho-hydroxy aldehydes to form fluorescent azines via ESIPT.

-

URL:[Link]

-

Nitro-Group Modulation in Sensors

-

Title: "A highly selective colorimetric and fluorescent probe for hydrazine and its application in real water samples and living cells."[1][2]

- Source:Sensors and Actu

- Context: Discusses how electron-withdrawing groups (like Nitro) enhance the electrophilicity of the aldehyde for faster hydrazine detection.

-

URL:[Link] (Journal Landing Page)

-

-

General Hydrazine Toxicity & Detection Standards

- Title: "Hydrazine: Health and Safety Guide."

- Source:World Health Organiz

- Context: Defines the safety limits (10 ppb) which necessitates the high sensitivity provided by the HNIP probe.

-

URL:[Link]

Sources

Application Notes & Protocols: Advanced Metal Ion Detection Using 2-Hydroxy-5-Nitroisophthalaldehyde Derivatives

Introduction: The Rationale for Isophthalaldehyde-Based Sensors

The precise detection of metal ions is a cornerstone of environmental monitoring, clinical diagnostics, and pharmaceutical quality control.[1][2][3] Among the diverse families of chemical sensors, those derived from Schiff bases have garnered significant attention for their synthetic accessibility, stability, and tunable signaling capabilities.[4][5] This guide focuses on a specific, highly effective class of these sensors: derivatives of 2-hydroxy-5-nitroisophthalaldehyde.

The core structure of 2-hydroxy-5-nitroisophthalaldehyde is uniquely suited for creating powerful chemosensors. The two aldehyde groups provide reactive handles for condensation reactions, typically with primary amines, to form Schiff base ligands.[6] The strategic placement of the hydroxyl group and the imine nitrogens in the resulting derivative creates a pre-organized pocket for metal ion chelation. The electron-withdrawing nitro group further modulates the electronic properties of the aromatic ring, influencing the photophysical response upon metal binding. This deliberate molecular design allows for the creation of sensors that can signal the presence of specific metal ions through dramatic and easily measurable changes in color (colorimetric) or fluorescence intensity (fluorometric).[7][8]

This document provides a comprehensive overview of the underlying principles, a detailed protocol for the synthesis of a representative sensor, and a step-by-step guide for its application in metal ion detection.

Pillar 1: The Signaling Mechanism Explained

The efficacy of these Schiff base derivatives hinges on their ability to translate a chemical binding event into an optical signal. The primary mechanism involved is often Chelation-Enhanced Fluorescence (CHEF) .

-

In the Free State: The synthesized Schiff base ligand, when unbound, often exhibits low or negligible fluorescence. This is because the molecule possesses rotational and vibrational freedom, particularly around the C=N imine bonds. Upon excitation with light, the molecule can dissipate the absorbed energy through non-radiative pathways (e.g., heat) facilitated by this flexibility, thus quenching fluorescence.

-

Upon Metal Chelation: When a target metal ion is introduced, it coordinates with the hydroxyl oxygen and the imine nitrogens of the sensor. This binding event forms a rigid, planar complex. This newfound rigidity restricts the non-radiative decay pathways. Consequently, the excited molecule is more likely to return to its ground state by emitting a photon, leading to a significant "turn-on" of fluorescence.[9]

The binding can also perturb the intramolecular charge transfer (ICT) characteristics of the molecule, leading to shifts in the absorption spectrum and a visible color change.[10][11]

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

Pillar 2: Synthesis of a Representative Sensor

This section details the synthesis of a Schiff base chemosensor from 2-hydroxy-5-nitroisophthalaldehyde and a primary amine (e.g., ethanolamine). This is a standard condensation reaction.

Experimental Protocol: Synthesis of Sensor L1

Objective: To synthesize a fluorescent chemosensor (L1) via Schiff base condensation.

Materials:

-

2-hydroxy-5-nitroisophthalaldehyde

-

Ethanolamine

-

Absolute Ethanol (ACS Grade)

-

Glacial Acetic Acid (Catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-hydroxy-5-nitroisophthalaldehyde in 30 mL of absolute ethanol. Stir the mixture at room temperature until all solids are dissolved.

-

Causality Note: Ethanol is chosen as the solvent due to its ability to dissolve both the aldehyde and the amine reactants and its suitable boiling point for the reflux reaction.

-

-

Addition of Amine: To the stirred solution, add 2.2 mmol of ethanolamine. A slight excess of the amine is used to ensure the complete reaction of both aldehyde groups.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

-

Causality Note: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the amine, which is the rate-determining step of imine formation.

-

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: Heating under reflux provides the necessary activation energy for the condensation reaction and prevents the loss of solvent and reactants.

-

-

Precipitation and Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A yellow precipitate of the Schiff base product should form. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials.

-

Causality Note: Using cold ethanol for washing minimizes the loss of the desired product, which may have slight solubility in warm ethanol.

-

-

Drying: Dry the collected solid product under vacuum to yield the final sensor, L1.

-

Characterization: The structure of the synthesized sensor should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Caption: Workflow for the synthesis of a Schiff base sensor.

Pillar 3: Application in Metal Ion Detection

This protocol provides a general method for quantifying a target metal ion (e.g., Zn²⁺) using the synthesized sensor L1 via fluorescence spectroscopy.[12]

Performance Characteristics of Isophthalaldehyde-Based Sensors

The performance of these sensors can be quantified by several key parameters. The table below summarizes typical performance data for analogous Schiff base sensors reported in the literature.

| Sensor Derivative | Target Ion(s) | Detection Limit (LOD) | Solvent System | Signaling Mode | Reference |

| HMP-based Schiff base | Zn²⁺ | 1.06 x 10⁻⁹ M | H₂O:Methanol (9:1, v/v) | Fluorescence Turn-On | [12] |

| HMP-based Schiff base | Cu²⁺ | 3.53 x 10⁻⁹ M | H₂O:Methanol (9:1, v/v) | Fluorescence Turn-Off | [12] |

| MCNH | Al³⁺ | 1.9 x 10⁻⁷ M | Not Specified | Colorimetric & Fluorescent | [7] |

| TDH-CB | Al³⁺ | Not Specified | Not Specified | Fluorescence Turn-On | [5] |

Experimental Protocol: Fluorometric Detection of Zn²⁺

Objective: To determine the concentration of Zn²⁺ ions in a sample using the synthesized sensor L1 and to assess its selectivity.

Materials:

-

Synthesized Sensor L1

-

Dimethyl sulfoxide (DMSO)

-

HEPES buffer (10 mM, pH 7.4)

-

Stock solutions (1.0 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, FeCl₃, MgCl₂, CaCl₂) in deionized water.

-

Spectrofluorometer

-

96-well microplates (black, for fluorescence)

Procedure:

Part A: Preparation of Solutions

-

Sensor Stock Solution: Prepare a 1.0 mM stock solution of sensor L1 in DMSO.

-

Causality Note: DMSO is used to dissolve the organic sensor, which may have poor solubility in purely aqueous media.

-

-

Sensor Working Solution: Prepare a 20 µM working solution of L1 by diluting the stock solution in a suitable solvent system, such as a 9:1 (v/v) mixture of HEPES buffer and DMSO.

-

Metal Ion Stock Solutions: Prepare 1.0 mM stock solutions of each metal salt in deionized water. From these, prepare a series of working solutions of varying concentrations through serial dilution.

Part B: Titration and Calibration

-

Assay Setup: To the wells of a 96-well plate, add 100 µL of the 20 µM sensor working solution.

-

Titration: Add increasing concentrations of the Zn²⁺ working solution to the wells (e.g., final concentrations ranging from 0 to 50 µM). Include a blank control containing only the sensor working solution.

-

Incubation: Incubate the plate for 5-10 minutes at room temperature to allow for complete complex formation between the sensor and Zn²⁺.

-

Measurement: Measure the fluorescence intensity of each well using a spectrofluorometer. Determine the optimal excitation wavelength (λex) and record the emission spectrum. The intensity at the emission maximum (λem) will be used for analysis.

-

Data Analysis:

-

Subtract the fluorescence of the blank (sensor only) from all readings.

-

Plot the fluorescence intensity at λem as a function of the Zn²⁺ concentration. This will generate a calibration curve.

-

Determine the Limit of Detection (LOD) using the formula: LOD = 3σ/S , where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.[13]

-

Part C: Selectivity (Interference) Study

-

Assay Setup: Prepare a series of wells, each containing 100 µL of the 20 µM sensor solution and a fixed concentration of Zn²⁺ (e.g., 2 equivalents).

-

Addition of Interfering Ions: To each well (except for one control), add a solution of a different metal ion (e.g., Cu²⁺, Ni²⁺, Fe³⁺) at a significantly higher concentration (e.g., 10 equivalents).

-

Measurement: Measure the fluorescence intensity of each well as described above.

-

Analysis: Compare the fluorescence response of the "Sensor + Zn²⁺" sample to the samples containing interfering ions. A highly selective sensor will show a minimal change in fluorescence in the presence of other metal ions.

Caption: General workflow for fluorometric metal ion detection.

References

- Title: 2-hydroxy-5-methylisophthalaldehyde based fluorescent-colorimetric chemosensor for dual detection of Zn 2+ and Cu 2+ with high sensitivity and application in live cell imaging Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL

- Source: Materials Advances (RSC Publishing)

-

Title: A review of the applications of Schiff bases as optical chemical sensors Source: Semantic Scholar URL: [Link]

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

-

Title: Design and Development of a Schiff Base–Based Sensor Aiding Different Spectroscopic Techniques for Metal Ion Detection via Optical and Raman Methods Source: ResearchGate URL: [Link]

-

Title: Synthesis of New Schiff Bases Including of Terephthalohydrazide and Sensor Application Source: Journal of the Turkish Chemical Society Section A: Chemistry URL: [Link]

-

Title: Two Schiff Base Compounds Derived from 5-Aminoisophthalic Acid: Chemsensors Properties for Sensing of Metal Ions and Nitroaromatic Compounds Source: Hacettepe Journal of Biology and Chemistry URL: [Link]

-

Title: A multicolor and ratiometric fluorescent sensing platform for metal ions based on arene ... Source: PMC URL: [Link]

-

Title: Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts Source: ResearchGate URL: [Link]

-

Title: Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors Source: MDPI URL: [Link]

-

Title: Recent advances in the detection and removal of heavy metal ions using functionalized layered double hydroxides: a review Source: Industrial Chemistry & Materials (RSC Publishing) URL: [Link]

-

Title: Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications Source: MDPI URL: [Link]

-

Title: Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media Source: MDPI URL: [Link]

-

Title: 2-Hydroxy-5-nitrobenzaldehyde Source: ResearchGate URL: [Link]

-

Title: 2-Hydroxy-5-nitrobenzaldehyde Source: PMC URL: [Link]

-

Title: 2-hydroxy-5-nitroisophthalaldehyde Source: PubChem - NIH URL: [Link]

-

Title: Identification of Several Toxic Metal Ions Using a Colorimetric Sensor Array Source: SpringerLink URL: [Link]

Sources

- 1. Recent advances in the detection and removal of heavy metal ions using functionalized layered double hydroxides: a review - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]

- 2. Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications [mdpi.com]

- 3. Identification of Several Toxic Metal Ions Using a Colorimetric Sensor Array | Springer Nature Experiments [experiments.springernature.com]

- 4. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 5. epstem.net [epstem.net]

- 6. Hacettepe Journal of Biology and Chemistry » Submission » Two Schiff Base Compounds Derived from 5-Aminoisophthalic Acid: Chemsensors Properties for Sensing of Metal Ions and Nitroaromatic Compounds [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A red-shift colorimetric and fluorescent sensor for Cu2+ in aqueous solution: unsymmetrical 4,5-diaminonaphthalimide with N-H deprotonation induced by metal ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. A multicolor and ratiometric fluorescent sensing platform for metal ions based on arene–metal-ion contact - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PlumX [plu.mx]

- 13. benchchem.com [benchchem.com]

applications of 2-hydroxy-5-nitroisophthalaldehyde in materials science

Topic: Applications of 2-Hydroxy-5-nitroisophthalaldehyde in Materials Science Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Materials Scientists, and Drug Development Professionals

Technical Application Note & Experimental Protocols

Abstract

2-Hydroxy-5-nitroisophthalaldehyde (HNI) represents a critical class of "compartmental" ligand precursors in materials science. Distinguished by its dual aldehyde functionality flanking a phenolic hydroxyl group and a para-nitro moiety, HNI serves as a linchpin for synthesizing binucleating macrocycles, Near-Infrared (NIR) fluorescent probes, and functionalized Covalent Organic Frameworks (COFs). This guide provides authoritative protocols for the synthesis of HNI and its conversion into high-value functional materials, emphasizing its role in chemosensing and reticular chemistry.

Introduction: The Chemical Advantage

The utility of 2-hydroxy-5-nitroisophthalaldehyde stems from its unique substitution pattern:

-

Proton Transfer Site: The phenolic -OH at position 2, flanked by imine-forming aldehydes, enables Excited-State Intramolecular Proton Transfer (ESIPT), crucial for fluorescence.

-

Binucleating Geometry: The 1,3-dicarbaldehyde-2-hydroxy arrangement allows the formation of "Robson-type" macrocycles that can hold two metal ions in close proximity, facilitating magnetic exchange or cooperative catalysis.

-

Electronic Modulation: The electron-withdrawing nitro group (-NO2) at position 5 lowers the pKa of the phenol, enhances the stability of resulting Schiff bases, and serves as a handle for post-synthetic modification (reduction to -NH2).

Protocol A: High-Purity Synthesis of the Precursor

Direct formylation of p-nitrophenol (Duff reaction) often suffers from low yields (<10%). The following multi-step route from 5-nitroisophthalic acid is recommended for high-purity applications.

Workflow Diagram

Figure 1: Stepwise synthesis ensuring high regio-purity compared to direct formylation.

Step-by-Step Methodology

Reagents: 5-Nitroisophthalic acid, Borane-tetrahydrofuran complex (BH3·THF), Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

-

Reduction to Diol:

-

Dissolve 5-nitroisophthalic acid (10 mmol) in dry THF (50 mL) under N2.

-

Add BH3·THF (1 M, 30 mL) dropwise at 0°C.

-

Reflux for 12 hours. Quench with MeOH.

-

Evaporate solvent to obtain 5-nitro-1,3-benzenedimethanol .

-

-

Oxidation to Dialdehyde:

-

Suspend the diol (10 mmol) in anhydrous DCM (100 mL).

-

Add PCC (30 mmol) and stir at room temperature for 4 hours.

-

Filter through a silica pad to remove chromium salts.

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Validation: 1H NMR (DMSO-d6) should show singlet aldehyde protons at ~10.2 ppm.

-

Application 1: Synthesis of NIR Fluorescent Probes

Based on cyanine dye chemistry, HNI is a precursor for "turn-on" probes used in biological imaging.

Mechanism of Action

The condensation of HNI with active methylene compounds (like picolinium salts) extends the π-conjugation. The nitro group acts as a fluorescence quencher until specific activation (e.g., by reduction or enzymatic cleavage), or the extended conjugation itself pushes emission into the Near-Infrared (NIR) region.

Experimental Protocol: Cyanine-Based Probe Synthesis

Target Structure: A donor-acceptor conjugated system.

-

Reaction Setup:

-

In a round-bottom flask, combine 2-hydroxy-5-nitroisophthalaldehyde (1 mmol) and N-methyl-4-picolinium iodide (2.2 mmol).

-

Solvent: Ethanol (20 mL).

-

Catalyst: Piperidine (0.1 mL).

-

-

Condensation:

-

Reflux the mixture for 6–8 hours. The solution will turn deep red/purple.

-

Monitor by TLC (DCM/MeOH 9:1).

-

-

Isolation:

-

Sensing Assay (Peroxynitrite Detection Example):

-

Prepare a 10 µM solution of the probe in PBS buffer (pH 7.4).

-

Add analyte (ONOO-).

-

Readout: Measure fluorescence emission at 650–700 nm (Excitation ~580 nm).

-

Application 2: Binucleating "Robson" Macrocycles

HNI is the preferred precursor for synthesizing [2+2] Schiff base macrocycles that host two metal ions (e.g., Cu2+-Cu2+, Zn2+-Zn2+).

Protocol: Template Synthesis of [M2(L)] Complexes

Reagents: HNI, 1,3-diaminopropane, Metal Acetate (M(OAc)2).

-

Template Reaction:

-

Dissolve HNI (2 mmol) in Methanol (30 mL).

-

Add Metal Acetate (e.g., Cu(OAc)2·H2O, 2 mmol) dissolved in Methanol (20 mL). The solution changes color (complexation).

-

Reflux for 30 minutes.

-

-

Cyclization:

-

Add 1,3-diaminopropane (2 mmol) dropwise to the refluxing mixture.

-

Reflux for 4–6 hours.

-

-

Workup:

-

The macrocyclic complex precipitates as a dark crystalline solid.

-

Filter hot. Wash with hot methanol to remove unreacted oligomers.

-

Result: A binuclear complex where the phenolic oxygen bridges the two metal centers.

-

Data Summary: Ligand Properties

| Property | Value / Characteristic | Relevance |

| Geometry | Planar, N2O2 coordination | Ideal for magnetic exchange coupling |

| Cavity Size | Tunable via diamine linker | Selective for specific metal radii (Cu vs Ni) |

| Electronic State | Nitro-withdrawing group | Increases Lewis acidity of the metal center |

| Solubility | Low in water, High in DMSO | Suitable for heterogeneous catalysis |

Emerging Application: Covalent Organic Frameworks (COFs)

HNI serves as a B2-type knot for constructing Keto-Enamine linked COFs, offering high chemical stability.

COF Synthesis Logic

Figure 2: The -OH group promotes keto-enamine tautomerism, granting the COF exceptional acid/base stability.

General Protocol for HNI-Based COF

-

Loading:

-

Pyrex tube (o.d. 10 mm).

-

HNI (0.3 mmol) + 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.2 mmol).

-

Solvent: Mesitylene/Dioxane (1:1, 1 mL) + 6M Acetic Acid (0.1 mL).

-

-

Degassing:

-

Freeze-pump-thaw (3 cycles) to remove O2.

-

Flame seal the tube under vacuum.

-

-

Crystallization:

-

Heat at 120°C for 72 hours (undisturbed).

-

-

Activation:

-

Filter the precipitate.[2]

-

Soxhlet extraction with THF (24 h) to remove unreacted monomers.

-

Supercritical CO2 drying (optional) for maximum surface area.

-

References

-

Synthesis & Properties: BenchChem Protocols. "Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and derivatives."

-

Fluorescent Probes: World Intellectual Property Organization. "Activatable fluorogenic compounds and uses thereof as near infrared probes." WO2012123916A2.

-

Macrocyclic Chemistry: ResearchGate. "Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III)." (Contextual reference for metal-templated synthesis).

-

COF Chemistry: Royal Society of Chemistry. "Rapid synthesis of aminal-linked covalent organic frameworks." (General methodology for aldehyde-amine COFs).

Sources

Application Note: Functionalization of Amine-Terminated Polymers with 2-Hydroxy-5-nitroisophthalaldehyde for Advanced Applications

Abstract & Introduction

The strategic modification of polymers, or functionalization, is a cornerstone of modern materials science, enabling the creation of materials with tailored properties for sophisticated applications ranging from drug delivery to advanced coatings.[1][2] Functional polymers, which contain reactive groups either along the backbone or at the chain ends, serve as versatile platforms for designing complex macromolecular structures.[1] This application note provides a comprehensive guide to the functionalization of amine-terminated polymers with 2-hydroxy-5-nitroisophthalaldehyde, a versatile aromatic dialdehyde.

The unique structure of 2-hydroxy-5-nitroisophthalaldehyde, featuring two reactive aldehyde groups, an electron-withdrawing nitro group, and a hydroxyl group, makes it an exceptional candidate for polymer modification.[3][4] The aldehyde moieties readily react with primary amines via Schiff base condensation, a robust and efficient covalent coupling reaction, to form stable imine linkages.[3][5] The resulting functionalized polymer is endowed with new chemical and physical properties, including the capacity for metal ion coordination and altered solubility, thermal stability, and spectroscopic characteristics.

This document is intended for researchers, chemists, and materials scientists. It provides a detailed theoretical background, step-by-step experimental protocols for synthesis and characterization, and a discussion of potential applications for these novel polymer systems.

Reaction Chemistry and Mechanism

The core of the functionalization process is the formation of a Schiff base. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield an imine. Given that 2-hydroxy-5-nitroisophthalaldehyde has two aldehyde groups, it can be used to either functionalize the terminus of two separate polymer chains or, more complexly, to crosslink polymers depending on the stoichiometry and reaction conditions. This guide will focus on the terminal functionalization of polymers.

The reaction proceeds as follows:

R-NH₂ (Amine-Terminated Polymer) + OHC-Ar-CHO (Dicarbaldehyde) → R-N=CH-Ar-CHO (Functionalized Polymer)

where Ar represents the 2-hydroxy-5-nitrophenyl-1,3-diyl moiety.

Diagram 1: Chemical Reaction Pathway

Caption: Schiff base condensation of an amine-terminated polymer.

Experimental Guide: Synthesis and Characterization

This section details the necessary materials, equipment, and step-by-step protocols for the synthesis and subsequent characterization of the functionalized polymer.

Materials and Equipment

| Reagents & Materials | Equipment |

| Amine-terminated polymer (e.g., Polyetheramine D-230, Amine-terminated PAN) | Round-bottom flasks with reflux condenser |

| 2-Hydroxy-5-nitroisophthalaldehyde | Magnetic stirrer with heating mantle |

| Anhydrous Dimethylformamide (DMF) | Nitrogen/Argon inlet |

| Anhydrous Ethanol | Schlenk line or glove box (optional) |

| Diethyl ether (for precipitation) | Rotary evaporator |

| Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃) | FTIR Spectrometer with ATR accessory |

| Potassium Bromide (KBr) for FTIR pellets | ¹H NMR Spectrometer (400 MHz or higher) |

| --- | UV-Vis Spectrophotometer |

| --- | Gel Permeation Chromatography (GPC) system |

| --- | Thermogravimetric Analyzer (TGA) |

| --- | Vacuum oven |

Overall Experimental Workflow

The process involves reacting a pre-existing or synthesized amine-terminated polymer with the dialdehyde, followed by purification and rigorous characterization to confirm the covalent modification.

Diagram 2: Experimental Workflow

Caption: General workflow for polymer functionalization.

Protocol 1: Functionalization of Polyetheramine (D230)

This protocol is adapted from methodologies used for synthesizing Schiff base polymers.[5]

-

Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve 10 mmol of polyetheramine (D230) in 15 mL of anhydrous DMF.

-

Reactant Addition: In a separate flask, dissolve 10 mmol of 2-hydroxy-5-nitroisophthalaldehyde in 25 mL of anhydrous DMF. Add this solution dropwise to the stirring polymer solution at room temperature.

-

Reaction: Heat the reaction mixture to 120 °C and allow it to stir under a nitrogen atmosphere for 12 hours.[5] The progress can be monitored by taking small aliquots and analyzing via FTIR to observe the appearance of the imine C=N stretch.

-

Purification: After cooling to room temperature, pour the polymer solution into a beaker containing 200 mL of cold diethyl ether or water to precipitate the functionalized polymer.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with ethanol and then water to remove any unreacted monomers.[5]

-

Drying: Dry the final product in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol 2: Characterization of the Functionalized Polymer

Successful functionalization must be confirmed using a suite of analytical techniques.[6]

-

FTIR Spectroscopy:

-

Acquire spectra for the starting amine polymer, 2-hydroxy-5-nitroisophthalaldehyde, and the final product.

-

Expected Result: Confirmation is achieved by observing the disappearance of the aldehyde C=O stretch (around 1690 cm⁻¹) and the primary amine N-H stretches (around 3300-3400 cm⁻¹), and the appearance of a new, strong imine (C=N) stretching band around 1620-1650 cm⁻¹.

-

-

¹H NMR Spectroscopy:

-

Dissolve a small sample of the starting polymer and the final product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Expected Result: The most telling sign of a successful reaction is the significant attenuation or complete disappearance of the aldehyde proton signal (CHO) from 2-hydroxy-5-nitroisophthalaldehyde, typically found around 10.1 ppm.[5] Concurrently, a new peak corresponding to the imine proton (CH=N) will appear further upfield, generally in the range of 8.4-8.9 ppm.[5]

-

-

UV-Vis Spectroscopy:

-

Prepare dilute solutions of the precursor and final polymer in a suitable solvent (e.g., DMF).

-

Expected Result: The incorporation of the aromatic nitro-aldehyde moiety will introduce strong absorbance bands in the UV-Vis spectrum. This can be used to confirm the presence of the functional group and potentially quantify the degree of functionalization by creating a calibration curve with a model compound.

-

-

Gel Permeation Chromatography (GPC/SEC):

-

Analyze the molecular weight and dispersity (Đ) of the polymer before and after functionalization.

-

Expected Result: A successful end-group functionalization should result in a slight increase in the overall molecular weight of the polymer with minimal change to the dispersity. This confirms that the polymer backbone did not undergo significant degradation or cross-linking during the reaction.

-

Summary of Characterization Data

The following table summarizes the key analytical signatures to look for when confirming successful functionalization.

| Technique | Pre-Functionalization (Amine Polymer) | Post-Functionalization (Imine Polymer) | Purpose |

| FTIR | N-H stretch (~3350 cm⁻¹) | C=N stretch (~1640 cm⁻¹), Disappearance of N-H and C=O peaks | Confirm covalent bond formation |

| ¹H NMR | Polymer backbone peaks, -NH₂ peaks (~2.1 ppm)[7] | New CH=N peak (~8.4 ppm), Disappearance of CHO peak (~10.1 ppm)[5] | Verify structure and reaction completion |

| UV-Vis | May have low absorbance | Strong absorbance from aromatic/nitro group | Confirm incorporation of the functional moiety |

| GPC/SEC | Mₙ, Đ | Mₙ increases slightly, Đ remains similar | Assess polymer integrity and purity |

| TGA | Specific degradation profile | Altered degradation profile, potentially increased thermal stability | Evaluate impact on thermal properties |

Applications and Future Scope

Polymers functionalized with 2-hydroxy-5-nitroisophthalaldehyde are advanced materials with significant potential in several fields.

-

Coordination Chemistry and Catalysis: The Schiff base linkage, along with the neighboring hydroxyl group, creates an excellent chelation site for metal ions. These metallopolymers can be explored for applications in catalysis or as specialty materials with unique magnetic or optical properties.[5]

-

Infrared Stealth Technology: By coordinating specific metal ions like Ni²⁺, Cu²⁺, or Sm³⁺, these polymers can be formulated into coatings with low infrared emissivity, a critical property for military stealth applications.[5]

-

Biomedical Applications: Aldehyde-functional polymers are widely used for bioconjugation.[8] The free aldehyde group (if only one amine reacts per molecule) can be used to attach drugs, proteins, or targeting ligands for applications in drug delivery and diagnostics.[9] The nitro group can also be chemically reduced to an amine, providing a secondary site for further modification.[3]

-

Sensing and Environmental Remediation: The ability to chelate metals suggests potential use as polymer-based sensors for detecting heavy metal ions or as sorbents for their removal from contaminated water.

References

-

Ledin, P. A., et al. (n.d.). Multi-Functionalization of Polymers by Strain-Promoted Cycloadditions. SciSpace. Available at: [Link]

-

White Rose Research Online. (2023, March 21). Hydrophilic aldehyde-functional polymer brushes: synthesis, characterization, and potential bioapplications. Available at: [Link]

-

The McCullough Group, Carnegie Mellon University. (n.d.). Research - End Group Functionalization. Available at: [Link]

-

MDPI. (2022, October 27). Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. Polymers, 14(21), 4611. Available at: [Link]

-

ResearchGate. (2023, July 7). What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde? Available at: [Link]

-

AVESİS. (2023). SYNTHESIS AND CHARATERIZATIONS OF THE SCHIFF BASE DERIVED FROM 2-HYDROXY-5-NITROBENZALDEHYDE ALONGWITH HIRSHFELD SURFACE ANALYSIS AND COMPUTATIONAL STUDY. Journal of Structural Chemistry, 64(5), 942-953. Available at: [Link]

-

University of Amsterdam. (n.d.). Molecular Characterization of Synthetic Polymers. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 1. Experimental part. Supplementary Information. Available at: [Link]

-

ResearchGate. (2025, August 6). Functionalization of aliphatic polyesters by nitroxide radical coupling. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2023, February 15). Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. Available at: [Link]

-

Queen's University Belfast. (n.d.). pH-Responsive benzaldehyde-functionalized PEG-based polymeric nanoparticles for drug delivery: Effect of preparation method on. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitroisophthalaldehyde. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (2026, January 28). Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. Request PDF. Available at: [Link]

-

MDPI. (2023, March 22). Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide. Polymers, 15(6), 1591. Available at: [Link]

-

MDPI. (2025, December 24). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. Gels, 8(1), 1. Available at: [Link]

-

El-Newehy, M. H., et al. (2012, May 8). Optimization of amine-terminated polyacrylonitrile synthesis and characterization. Arabian Journal of Chemistry. Available at: [Link]

Sources

- 1. Functional Polymers for Biomedical Apps [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Hydroxy-5-nitroisophthalaldehyde | C8H5NO5 | CID 827934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cast-amsterdam.org [cast-amsterdam.org]

- 7. Optimization of amine-terminated polyacrylonitrile synthesis and characterization - Arabian Journal of Chemistry [arabjchem.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-5-nitroisophthalaldehyde

Answering your request, as a Senior Application Scientist, here is a technical support center with troubleshooting guides and FAQs for optimizing the yield of 2-hydroxy-5-nitroisophthalaldehyde synthesis.

Introduction

Welcome to the technical support guide for the synthesis of 2-hydroxy-5-nitroisophthalaldehyde (IUPAC name: 2-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde). This valuable intermediate is crucial in the development of novel pharmaceuticals and fine chemicals.[1] However, its synthesis, particularly the ortho-diformylation of 4-nitrophenol, presents significant challenges, often resulting in low yields and complex purification hurdles. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-hydroxy-5-nitroisophthalaldehyde?

A1: The most common and direct approach is the electrophilic aromatic substitution on 4-nitrophenol. The goal is to introduce two formyl (-CHO) groups at the ortho positions relative to the hydroxyl group. The two main reactions employed for this formylation are:

-

The Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or acetic acid.[2][3] It is known for its ability to attach multiple aldehyde groups, but it can be inefficient.[2]

-

The Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) in a strong basic solution to generate a dichlorocarbene intermediate, which then acts as the electrophile.[4][5] It strongly favors ortho-formylation.[6]

An alternative, multi-step route involves the nitration of isophthalic acid, followed by a series of reduction, oxidation, and hydrolysis steps.[7]

Q2: Why is the yield for the diformylation of 4-nitrophenol often so low?

A2: The low yield is a well-documented challenge stemming from several factors:

-

Electronic Effects: The starting material, 4-nitrophenol, has a strongly electron-withdrawing nitro group (-NO₂) para to the hydroxyl group (-OH). While the -OH group is an activating, ortho-para director, the -NO₂ group is a strong deactivator for electrophilic aromatic substitution, making the ring less reactive.

-

Product Deactivation: After the first formylation, the introduction of an electron-withdrawing aldehyde group further deactivates the aromatic ring, making the second formylation significantly more difficult.[2]

-

Steric Hindrance: The introduction of the first aldehyde group ortho to the large hydroxyl group can sterically hinder the approach of the electrophile for the second formylation.

-

Side Reactions: The reaction conditions, especially in the Duff reaction which can require high temperatures (e.g., 110 °C), can lead to polymerization or the formation of tarry byproducts, complicating purification and reducing the isolated yield.[7]

Q3: What are the primary impurities and byproducts I should expect?

A3: The most common byproduct is the mono-formylated intermediate, 2-hydroxy-5-nitrobenzaldehyde. Depending on the reaction conditions, you may also encounter unreacted 4-nitrophenol and polymeric tars. In some formylation reactions, oxidation of the aldehyde to a carboxylic acid can occur, though this is less common under standard Duff or Reimer-Tiemann conditions.[8]

Troubleshooting Guide: Optimizing Your Synthesis

Issue 1: My reaction yield is very low (e.g., <10%) using the Duff reaction.